N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide is an organic compound that belongs to the class of amides It features a pyrrolidine ring substituted with a methoxy group, attached to a phenyl ring, which is further connected to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Amidation: The final step involves the reaction of the methoxypyrrolidine derivative with a phenylpentanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the amide group.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)pentanamide.
Reduction: Formation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be used in the development of new catalysts and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide involves its interaction with specific molecular targets. The methoxy group and the amide functionality play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)pentanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)butanamide: Similar structure but with a shorter alkyl chain.
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)hexanamide: Similar structure but with a longer alkyl chain.
Uniqueness
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide is unique due to the specific combination of the methoxy-substituted pyrrolidine ring and the pentanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-5-16(19)17-13-6-8-14(9-7-13)18-11-10-15(12-18)20-2/h6-9,15H,3-5,10-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYDQVGBMXRCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.